molecular formula C6H13NO3S B2736770 4-Methanesulfonyl-3-methylmorpholine CAS No. 1216499-14-7

4-Methanesulfonyl-3-methylmorpholine

Cat. No. B2736770
CAS RN: 1216499-14-7
M. Wt: 179.23
InChI Key: MIISSOYCNHYAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-3-methylmorpholine is a chemical compound that is used as a solvent and to make pharmaceuticals . It is a water-white liquid with an ammonia-like odor . It is less dense than water and insoluble in water . It may be moderately toxic by ingestion, inhalation, and skin absorption . It is very irritating to skin, eyes, and mucous membranes .


Physical And Chemical Properties Analysis

4-Methanesulfonyl-3-methylmorpholine is a water-white liquid with an ammonia-like odor . It is less dense than water and insoluble in water . It may be moderately toxic by ingestion, inhalation, and skin absorption . It is very irritating to skin, eyes, and mucous membranes .

Scientific Research Applications

Methane Activation and Conversion

Methane, a primary component of natural gas, offers a rich feedstock for various chemical transformations. One notable application in scientific research involves the activation and conversion of methane to more valuable chemicals. For instance, methane can be activated by metal-free radical cations, as demonstrated in studies where methane is converted to methanol and ionized methyl hydrogen sulfoxylate through a selective, direct attack mechanism. This process underscores the potential of utilizing methane in creating valuable chemical products through innovative activation methods (de Petris et al., 2009).

Enzymatic Reduction and Chemical Synthesis

The reduction of methyl-coenzyme M (methyl-SCoM) to methane, catalyzed by methyl-coenzyme M reductase in methanogenic archaea, represents another pivotal application. This enzymatic process involves complex chemical interactions, including the formation of alkyl-nickel adducts, highlighting the intricate nature of biological methane synthesis and its potential applications in bioengineering and synthetic chemistry (Dey et al., 2007).

RNA Labeling and Purification

In the realm of molecular biology, 4-Methanesulfonyl-3-methylmorpholine is part of methodologies for labeling and purifying RNA. Techniques involving methanethiosulfonate reagents for forming disulfide bonds with RNA have been improved, offering enhanced yields and reduced bias in RNA enrichment studies. This application is crucial for understanding RNA dynamics, including turnover and tissue-specific transcription (Duffy et al., 2015).

Antibacterial Agents and Metal Complexes

Research into sulfonamide derivatives and their metal complexes, including those related to 4-Methanesulfonyl-3-methylmorpholine, has demonstrated significant antibacterial activity. These studies not only contribute to our understanding of chemical-biological interactions but also pave the way for developing new antibacterial agents and exploring the role of metal complexes in medicinal chemistry (Özdemir et al., 2009).

Catalysis and Chemical Reactions

The catalytic behavior of transition metal methanesulfonates, including their role in facilitating Biginelli reactions, represents another area of application. These catalysts are instrumental in synthesizing various organic compounds, demonstrating the versatility of 4-Methanesulfonyl-3-methylmorpholine-related chemicals in catalysis and organic synthesis (Wang et al., 2005).

Atmospheric Chemistry and Aerosol Formation

Methanesulfonic acid (MSA), related to the chemical family of 4-Methanesulfonyl-3-methylmorpholine, plays a significant role in atmospheric chemistry, particularly in the formation of aerosols. Studies on the hygroscopic properties of methanesulfonates and their interactions with amines and ammonia under various temperatures have provided insights into aerosol formation processes. These findings are crucial for understanding climate dynamics and the environmental impact of aerosols (Chen & Finlayson‐Pitts, 2017).

Safety and Hazards

4-Methanesulfonyl-3-methylmorpholine is highly flammable . It may cause toxic effects if inhaled or ingested . Contact with the substance may cause severe burns to skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

properties

IUPAC Name

3-methyl-4-methylsulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-6-5-10-4-3-7(6)11(2,8)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIISSOYCNHYAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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